molecular formula C12H16O3 B14063405 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

Katalognummer: B14063405
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: XJQXSPSPOBMEHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone, characterized by the presence of an ethoxy group and a hydroxymethyl group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a secondary alcohol, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-1-one.

    Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-ol.

    Substitution: 1-(4-Methoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methoxy-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a ketone group at the second position.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methyl group.

Uniqueness

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and hydroxymethyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H16O3/c1-3-12(14)11-6-5-10(15-4-2)7-9(11)8-13/h5-7,13H,3-4,8H2,1-2H3

InChI-Schlüssel

XJQXSPSPOBMEHK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1)OCC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.